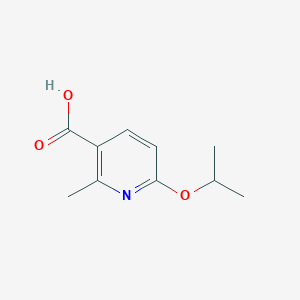

5-Isopropoxypyridine-3-carboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

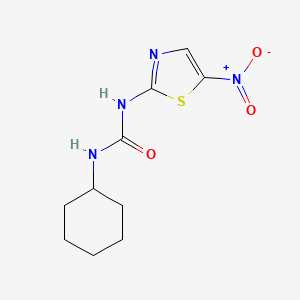

5-Isopropoxypyridine-3-carboxaldehyde is a chemical compound with the CAS Number: 852476-59-6 . It has a molecular weight of 165.19 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for 5-Isopropoxypyridine-3-carboxaldehyde is1S/C9H11NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-7H,1-2H3 . This code provides a detailed description of the molecule’s structure and composition. Physical And Chemical Properties Analysis

5-Isopropoxypyridine-3-carboxaldehyde is a liquid at room temperature . It has a molecular weight of 165.19 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Taste Enhancement

R. Villard et al. (2003) developed convenient syntheses to obtain the novel taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol 1, known as alapyridaine, on a multigram scale. They utilized 5-(Hydroxymethyl)-2-furaldehyde as a key intermediate, demonstrating the potential of pyridine derivatives in enhancing flavors in food chemistry. This work emphasizes the electron-withdrawing effect of the iminium cation and the resonance-stabilizing capacity of the pyridinium moiety in facilitating racemization under specific conditions, showcasing the chemical versatility of pyridine derivatives (Villard, Robert, Blank, Bernardinelli, Soldo, & Hofmann, 2003).

Bioactive Compound Synthesis

A. Davood et al. (2008) introduced a novel and efficient method for synthesizing 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, which serve as important precursors for preparing biologically active compounds. This study highlights the flexibility of pyridine derivatives in synthesizing compounds that could have significant pharmacological applications. The methodology described is amenable to large-scale use and allows the preparation of various analogs, demonstrating the potential of pyridine derivatives in the development of new drugs and therapeutic agents (Davood, Alipour, & Shafiee, 2008).

Anticancer Drug Analysis

C. Kowol et al. (2010) investigated the fluorescence properties and cellular distribution of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(II) complex, highlighting the intrinsic fluorescence properties of Triapine that allow monitoring its uptake and intracellular distribution in living human cancer cells. This study not only sheds light on the mechanism of action of a promising anticancer agent but also demonstrates the utility of pyridine derivatives in drug development and therapeutic monitoring (Kowol, Trondl, Arion, Jakupec, Lichtscheidl, & Keppler, 2010).

Neuroprotective Activity

Zhi-Gang Jiang et al. (2006) detailed the neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), originally developed for cancer therapy, under the name Triapine. The study demonstrated PAN-811's potent neuroprotective effects, providing a foundation for its potential application in treating neurodegenerative diseases. This research underlines the diverse therapeutic applications of pyridine derivatives, extending from oncology to neurology (Jiang, Lebowitz, & Ghanbari, 2006).

Propriétés

IUPAC Name |

5-propan-2-yloxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQFLRXWLPVZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropoxypyridine-3-carboxaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)

![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)